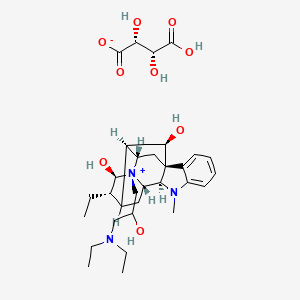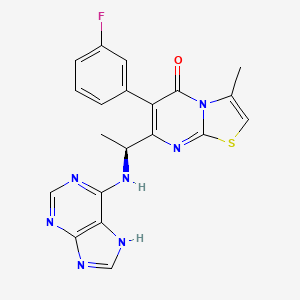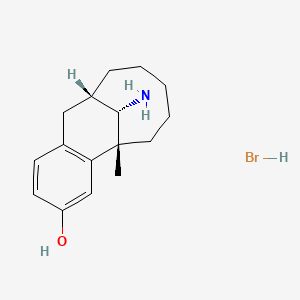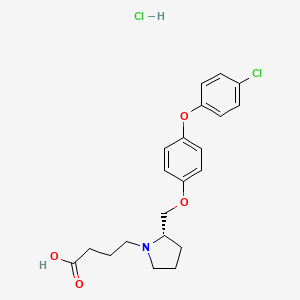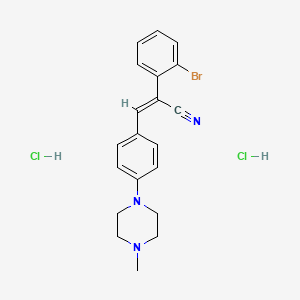![molecular formula C27H25N5O2 B607155 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine CAS No. 1206711-14-9](/img/structure/B607155.png)
4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine” is also known as DMH2 . It has a molecular formula of C27H25N5O2 . The compound is a part of the pyrazolo[1,5-a]pyrimidine class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, and a morpholine ring . The exact structure can be found in the PubChem database .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 451.5 g/mol . It has a computed XLogP3-AA value of 3.5, which is a measure of its lipophilicity . The compound has 6 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 64.8 Ų .
科学的研究の応用
Neuroprotective Agent
The structure of the compound indicates potential neuroprotective properties. It may interact with neural receptors or enzymes, such as acetylcholinesterase (AchE), which plays a crucial role in nerve pulse transmission. Inhibition or modulation of AchE can lead to therapeutic effects in neurodegenerative diseases like Alzheimer’s .
Antioxidant Activity
Compounds with pyrazoline derivatives have been associated with antioxidant activity. This compound could potentially counteract oxidative stress by neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases, including cancer and cardiovascular disorders .
Anticancer Properties
The pyrazolo[1,5-a]pyrimidin-6-yl moiety within the compound’s structure is similar to other molecules that have shown significant anticancer activities. It could be used to develop new chemotherapeutic agents, especially targeting cancers where the pyrazoline derivatives are effective .
Antimicrobial and Antifungal Applications
Pyrazoline derivatives have demonstrated antimicrobial and antifungal effects. This compound could be explored for its efficacy against resistant strains of bacteria and fungi, providing a new avenue for treating infectious diseases .
Enzyme Inhibition
The compound may serve as an inhibitor for various enzymes involved in disease pathways. For instance, it could inhibit enzymes that are overexpressed in certain cancers or inflammatory conditions, thereby providing a means to control such diseases .
Chemical Synthesis of Novel Compounds
Due to its complex structure, this compound could be used as a starting material or intermediate in the synthesis of a wide range of novel compounds. Chemists could explore its reactivity and functional group transformations to create new molecules with potential therapeutic applications .
作用機序
Target of Action
Quinoline-based compounds have been known to exhibit a wide range of biological activities and can interact with various cellular targets .
Mode of Action
It’s known that quinoline-based compounds can interact with cells and exhibit various pharmacological effects .
Biochemical Pathways
Quinoline-based compounds are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Quinoline-based compounds are known to exhibit a wide range of biological activities .
将来の方向性
特性
IUPAC Name |
4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXRNZCYAYUED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine | |
Q & A
Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?
A: DMH2 acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, DMH2 blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].
Q2: What is the evidence for the in vivo efficacy of DMH2 in promoting liver regeneration?
A: In the study by [], DMH2 was tested in a mouse model of partial hepatectomy. The researchers found that administration of DMH2 led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that DMH2 treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

